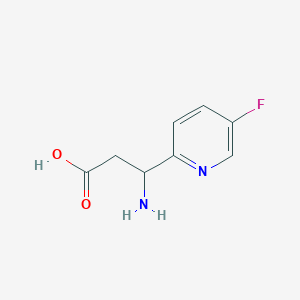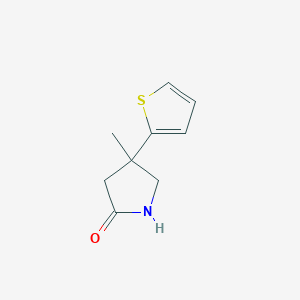
4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidinone ring substituted with a methyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-2-pyrrolidinone with thiophene-2-carbaldehyde under acidic or basic conditions to facilitate the formation of the desired product. The reaction may be carried out in solvents such as ethanol or dimethylformamide, with catalysts like p-toluenesulfonic acid or sodium hydroxide to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: 4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-ol.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The thiophene ring can interact with biological macromolecules, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
4-Methyl-4-(thiophen-3-YL)pyrrolidin-2-one: Similar structure but with the thiophene ring attached at a different position.
4-Methyl-4-(furan-2-YL)pyrrolidin-2-one: Contains a furan ring instead of a thiophene ring.
4-Methyl-4-(pyridin-2-YL)pyrrolidin-2-one: Features a pyridine ring instead of a thiophene ring.
Uniqueness: 4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-methyl-4-thiophen-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H11NOS/c1-9(5-8(11)10-6-9)7-3-2-4-12-7/h2-4H,5-6H2,1H3,(H,10,11) |
InChI Key |
JQFSCPCDIXYKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13326463.png)
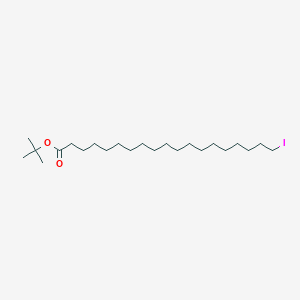
![8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13326482.png)
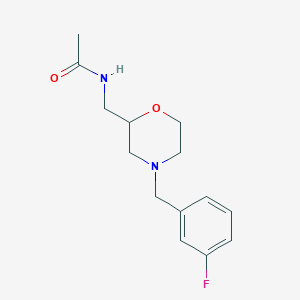
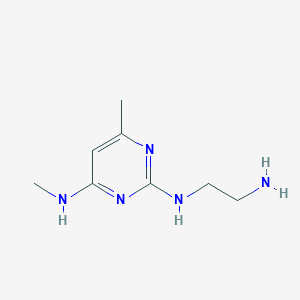
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride](/img/structure/B13326531.png)
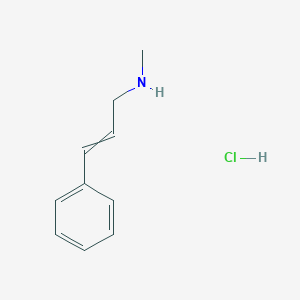
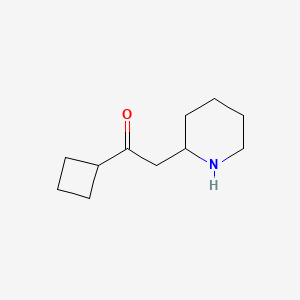
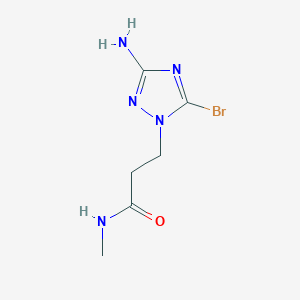
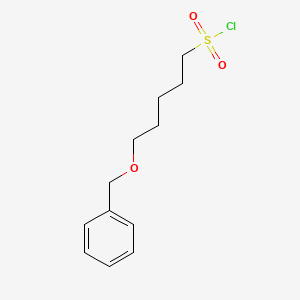
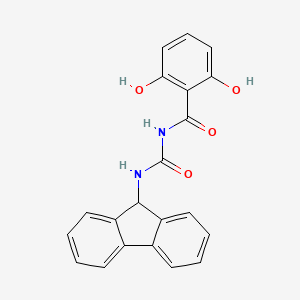
![(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B13326557.png)
